molecular formula C17H15FN4O B10978658 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B10978658
M. Wt: 310.33 g/mol
InChI Key: YTVAKSISSYBRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of a fluorine atom and a triazole ring in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of 2-fluorobiphenyl-4-yl intermediate: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.

    Introduction of the triazole ring: The intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde to form the 1H-1,2,4-triazole ring.

    Amidation reaction: Finally, the triazole intermediate is reacted with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The presence of the triazole ring suggests potential inhibition of enzymes or receptors, while the biphenyl and fluorine moieties may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
  • 2-(2-bromobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
  • 2-(2-methylbiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Uniqueness

The unique combination of a fluorine atom and a triazole ring in 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide distinguishes it from other similar compounds. This structural feature may confer enhanced biological activity, improved pharmacokinetic properties, and greater chemical stability.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C17H15FN4O/c1-11(16(23)21-17-19-10-20-22-17)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,22,23)

InChI Key

YTVAKSISSYBRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.